molecular formula C18H16ClN3O2S B418715 N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

Cat. No.: B418715
M. Wt: 373.9g/mol
InChI Key: WNJOFPPXVMCIJF-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: is a complex organic compound that features a unique structure combining a chlorinated aromatic ring, an oxadiazole ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the 1,3,4-oxadiazole ring.

    Introduction of the Sulfanyl Group: The oxadiazole compound is then reacted with a thiol derivative to introduce the sulfanyl group.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-oxadiazole intermediate with an acetamide derivative under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the aromatic rings, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide: can be compared with other oxadiazole derivatives, such as 2-(5-phenyl-1,3,4-oxadiazol-2-ylthio)acetamide and 2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide.

Uniqueness

    Structural Uniqueness: The presence of both a chlorinated aromatic ring and a sulfanylacetamide group in the same molecule is relatively unique, providing distinct chemical and physical properties.

    Functional Uniqueness:

Properties

Molecular Formula

C18H16ClN3O2S

Molecular Weight

373.9g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C18H16ClN3O2S/c1-11-6-3-4-7-13(11)17-21-22-18(24-17)25-10-16(23)20-15-9-5-8-14(19)12(15)2/h3-9H,10H2,1-2H3,(H,20,23)

InChI Key

WNJOFPPXVMCIJF-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C(=CC=C3)Cl)C

Origin of Product

United States

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